molecular formula C19H20N2O5S B4129076 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4129076
M. Wt: 388.4 g/mol
InChI Key: NTRFFERLZFEHMU-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzodioxine derivative that is structurally similar to other compounds with known biological activities, such as amphetamine and methamphetamine.

Scientific Research Applications

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of potential scientific research applications, including but not limited to, neuroscience, pharmacology, and drug development. In neuroscience, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. This makes N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide a potential tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
In pharmacology, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential therapeutic applications in the treatment of addiction. Studies have shown that N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a viable option for the development of new addiction treatments.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. This results in an increase in dopamine levels in the brain, which can lead to the activation of reward pathways and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide are still being studied, but initial research suggests that it has a low potential for abuse and addiction. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a relatively short half-life, which may limit its potential for abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide for lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its relatively short half-life, which may limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of new addiction treatments based on the compound. Another potential direction is the investigation of the role of dopamine in various neurological disorders using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a tool. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(18-13-25-16-5-1-2-6-17(16)26-18)20-14-7-9-15(10-8-14)27(23,24)21-11-3-4-12-21/h1-2,5-10,18H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRFFERLZFEHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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